5-fluoro-N,N-dimethylpyrimidin-2-amine

Description

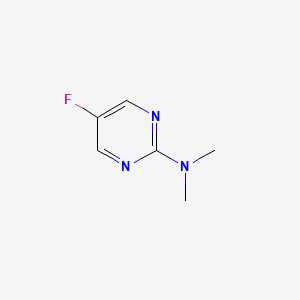

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMRFHGBGRNLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282203 | |

| Record name | 5-Fluoro-N,N-dimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81568-10-7 | |

| Record name | 5-Fluoro-N,N-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81568-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-N,N-dimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Fluoro N,n Dimethylpyrimidin 2 Amine

Established Synthetic Routes for 5-fluoro-N,N-dimethylpyrimidin-2-amine and Related Fluorinated Pyrimidines

The synthesis of 5-fluoro-N,N-dimethylpyrimidin-2-amine and its analogs often relies on the strategic functionalization of a pre-existing pyrimidine (B1678525) core. Key starting materials for these syntheses are typically highly functionalized pyrimidines, such as dihalopyrimidines, which allow for sequential and regioselective introduction of various substituents.

Conventional Multistep Synthesis Approaches

Conventional methods for the synthesis of fluorinated pyrimidines often involve a multistep sequence starting from readily available precursors. A common and efficient starting material for the synthesis of 5-fluoropyrimidine (B1206419) derivatives is 2,4-dichloro-5-fluoropyrimidine. This precursor can be synthesized from 5-fluorouracil (B62378) by reaction with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline.

The synthesis of 4-amino-5-fluoropyrimidines can also be achieved under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate. nih.gov This method offers a broad substrate scope with generally excellent yields.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of nucleophiles onto the heterocyclic ring. The reactivity of halogenated pyrimidines towards SNAr is influenced by the position of the halogen and the electronic nature of other substituents on the ring. In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This regioselectivity can be attributed to the higher LUMO coefficient at the C4 position compared to the C2 position. stackexchange.com

However, the regioselectivity of SNAr on 2,4-dichloropyrimidines can be highly sensitive to other substituents on the ring. For instance, the presence of an electron-donating group at the C6 position can lead to a preference for substitution at the C2 position. wuxiapptec.com Furthermore, the use of tertiary amine nucleophiles has been shown to favor C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. acs.orgnih.gov

The synthesis of the target compound, 5-fluoro-N,N-dimethylpyrimidin-2-amine, would likely proceed via the reaction of a suitable 2-chloro-5-fluoropyrimidine precursor with dimethylamine. A plausible route involves the initial regioselective substitution of 2,4-dichloro-5-fluoropyrimidine at the 4-position, followed by a second substitution at the 2-position. Alternatively, a starting material with a pre-existing amino or other functional group at the 4-position could direct the SNAr of a chloro group at the 2-position. For example, 2-chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-aminopyrimidines by reacting with various amines in the presence of a base like potassium carbonate. sigmaaldrich.com A practical procedure for the SNAr of aryl fluorides and chlorides with dimethylamine has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF), which serves as a source of dimethylamine. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 5-fluoro-N,N-dimethylpyrimidin-2-amine core, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are essential for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the arylation of a 5-fluoro-N,N-dimethylpyrimidin-2-amine scaffold, a precursor bearing a halogen at a reactive position (e.g., C4 or C6) is required. For example, a 4-chloro-5-fluoro-N,N-dimethylpyrimidin-2-amine intermediate could be subjected to Suzuki-Miyaura coupling with various arylboronic acids to introduce diverse aryl substituents at the C4 position. The Suzuki-Miyaura reaction of 4,6-dichloropyrimidines with arylboronic acids has been shown to be an effective method for the synthesis of arylated pyrimidines. researchgate.net

| Catalyst/Ligand | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |

| Pd(dppf)Cl2 | 2-Thiopheneboronic acid pinacol ester | Na3PO4 | Dioxane/Water | 5-89 | researchgate.net |

| Pd(dppf)Cl2 | Hetero(aryl) boronic acids | Na3PO4 | Dioxane/Water | Modest to good | claremont.edu |

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Heteroaryl Systems

Other Cross-Coupling Modalities for C-C and C-Heteroatom Bond Formation

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed for the derivatization of the 5-fluoropyrimidine core. These include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of alkenyl, alkynyl, and amino groups, respectively.

The Buchwald-Hartwig amination, in particular, is a powerful method for the formation of C-N bonds and could be used to introduce various amino substituents onto a halogenated 5-fluoro-N,N-dimethylpyrimidin-2-amine precursor.

Chemo- and Regioselective Functionalization of the Pyrimidine Core

The functionalization of the pyrimidine core of 5-fluoro-N,N-dimethylpyrimidin-2-amine requires careful consideration of the directing effects of the existing substituents. The fluorine atom at the C5 position and the dimethylamino group at the C2 position will influence the reactivity and regioselectivity of further reactions.

For instance, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the electron-donating dimethylamino group may activate the ring towards certain electrophilic attacks, although the regioselectivity would need to be carefully controlled.

More commonly, functionalization is achieved through the modification of existing substituents or through metal-catalyzed C-H activation/functionalization reactions. The development of regioselective C-H functionalization methods for pyrimidines is an active area of research and could provide a direct route to derivatize the 5-fluoro-N,N-dimethylpyrimidin-2-amine core without the need for pre-installed leaving groups.

Derivatization at Nitrogen and Peripheral Carbon Positions

The structural modification of 5-fluoro-N,N-dimethylpyrimidin-2-amine at its nitrogen and carbon centers allows for the generation of a diverse library of analogues.

Nitrogen Derivatization: The exocyclic dimethylamino group is a key site for derivatization. While direct alkylation can be challenging, N-arylation provides a reliable method for introducing structural diversity. The Buchwald-Hartwig amination protocol is a powerful tool for this transformation. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the pyrimidine amine and various aryl halides or triflates. Optimized conditions for similar systems often involve a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II), a suitable ligand like Xantphos, and a base like sodium tert-butoxide in a high-boiling solvent such as toluene. mdpi.com This approach facilitates the synthesis of a wide array of N-aryl-5-fluoropyrimidin-2-amine derivatives.

Carbon Derivatization: The peripheral carbon atoms of the pyrimidine ring (positions 4 and 6) are also targets for functionalization to build molecular complexity. One common strategy for C-H functionalization in heterocyclic systems is directed ortho-metalation, followed by quenching with an electrophile. For pyrimidine rings, lithiation can be employed to introduce a variety of substituents. For instance, treatment with a strong base like lithium diisopropylamide (LDA) can selectively deprotonate one of the ring carbons, creating a nucleophilic intermediate that can react with electrophiles such as aldehydes, ketones, or alkyl halides. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyrimidine core.

| Position | Derivatization Method | Reagents | Potential Products |

| Exocyclic Nitrogen | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, aryl halide | N-Aryl-5-fluoro-N,N-dimethylpyrimidin-2-amines |

| Ring Carbon (C4/C6) | Directed Metalation | Strong base (e.g., LDA), electrophile | C-alkyl, C-aryl, or C-functionalized derivatives |

Targeted Transformations of the Fluorine Atom

The fluorine atom at the C-5 position of the pyrimidine ring significantly influences the molecule's electronic properties. While the carbon-fluorine bond is typically strong, it can be replaced under specific conditions, primarily through nucleophilic aromatic substitution (SNAr).

The reactivity of the fluorine atom as a leaving group is highly dependent on the electronic nature of the pyrimidine ring. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. In the context of 5-fluoropyrimidines like 5-fluorouracil, the fluorine atom is crucial for its biological activity and is generally not displaced in metabolic pathways. nih.govoncohemakey.comnih.gov However, in synthetic transformations, strong nucleophiles can displace the fluoride ion. For example, reaction with potent nucleophiles such as thiolates, alkoxides, or amines under forcing conditions (e.g., high temperature, polar aprotic solvents) can lead to the substitution of the fluorine atom, yielding 5-substituted pyrimidine derivatives. The success of such transformations is often substrate-dependent and may require specific activation of the pyrimidine core.

| Transformation | Reaction Type | Typical Nucleophiles | Conditions |

| Fluorine Replacement | Nucleophilic Aromatic Substitution (SNAr) | Thiols, Alcohols, Amines | High Temperature, Polar Solvents |

Synthetic Routes to Complex 5-fluoro-N,N-dimethylpyrimidin-2-amine Derivatives

The creation of complex molecules incorporating the 5-fluoro-N,N-dimethylpyrimidin-2-amine scaffold relies on multi-step synthetic sequences that strategically combine various chemical transformations. Cross-coupling reactions are central to these strategies, enabling the fusion of the core heterocycle with other molecular fragments. nih.gov

For example, a synthetic route to a complex derivative might begin with the functionalization of a carbon position (e.g., C-4 or C-6) via halogenation. This newly installed halogen can then serve as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkynyl groups, significantly increasing the molecular complexity. Following the construction of the carbon skeleton, further derivatization at the exocyclic nitrogen, as described previously, can be performed to complete the synthesis. This modular approach provides access to a vast chemical space of complex derivatives built upon the initial 5-fluoro-N,N-dimethylpyrimidin-2-amine core.

Emerging Synthetic Approaches

Recent advances in synthetic chemistry focus on improving efficiency, reducing environmental impact, and accelerating reaction rates. Microwave-assisted synthesis and green chemistry principles are at the forefront of these efforts in the synthesis of pyrimidine derivatives.

Green Chemistry Principles in the Synthesis of Pyrimidine Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to create more sustainable and environmentally benign processes. nih.govbenthamdirect.combenthamdirect.com

Key green chemistry strategies applicable to pyrimidine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.injmaterenvironsci.com

Catalysis: Employing catalysts (including biocatalysts and green catalysts) to increase reaction efficiency and reduce waste, as they are required in small amounts and can often be recycled. nih.gov

Multi-component Reactions (MCRs): Designing syntheses where three or more reactants are combined in a single step to form the final product. This improves atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.in

Alternative Energy Sources: Utilizing energy-efficient methods such as microwave irradiation or ultrasonication to drive reactions, which can reduce energy consumption and reaction times. rasayanjournal.co.inbenthamdirect.com

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro N,n Dimethylpyrimidin 2 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-fluoro-N,N-dimethylpyrimidin-2-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular framework and connectivity.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Investigations

One-dimensional NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei. The fluorine atom at the C5 position and the N,N-dimethylamino group at the C2 position significantly influence the chemical shifts of the pyrimidine (B1678525) ring's protons and carbons.

¹H NMR: In the proton NMR spectrum, the two protons on the pyrimidine ring (H4 and H6) are expected to appear as doublets due to coupling with the ¹⁹F nucleus. The N,N-dimethyl group will typically show a singlet corresponding to the six equivalent protons.

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each carbon atom. The carbon atoms directly bonded to fluorine (C5) and nitrogen (C2, C4, C6) will show characteristic chemical shifts and C-F coupling constants. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom creates a unique electronic environment within the ring.

¹⁹F NMR: ¹⁹F NMR is particularly sensitive to the local electronic environment. biophysics.org A single resonance is expected for the fluorine atom at the C5 position. The chemical shift of this signal provides valuable information about the electronic effects within the pyrimidine ring. illinois.edunih.gov The coupling between the ¹⁹F nucleus and adjacent protons (H4 and H6) can also be observed, providing further structural confirmation. nih.gov The use of fluorine as a label is a powerful method to probe the secondary structures of nucleic acids and monitor conformational changes. nih.govresearchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for 5-fluoro-N,N-dimethylpyrimidin-2-amine Predicted values are based on standard substituent effects and data from analogous pyrimidine derivatives.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H | H4, H6 | ~8.2-8.5 | Doublet (d) | ³JHF ≈ 3-5 |

| N(CH₃)₂ | ~3.1-3.3 | Singlet (s) | - | |

| Solvent: CDCl₃ | ||||

| ¹³C | C2 | ~162-165 | Singlet (s) | - |

| C4, C6 | ~155-158 | Doublet (d) | ²JCF ≈ 15-25 | |

| C5 | ~140-145 | Doublet (d) | ¹JCF ≈ 220-240 | |

| N(CH₃)₂ | ~37-39 | Singlet (s) | - | |

| Solvent: CDCl₃ | ||||

| ¹⁹F | F5 | ~ -160 to -170 | Triplet (t) or Multiplet (m) | ³JFH ≈ 3-5 |

| Reference: CFCl₃ |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. harvard.eduwestmont.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a derivative of 5-fluoro-N,N-dimethylpyrimidin-2-amine, COSY would primarily confirm couplings between aromatic protons if additional substituents were present, as the H4 and H6 protons in the parent compound are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is invaluable for assigning the protonated carbons in the pyrimidine ring (C4 and C6) by linking their ¹³C signals to the corresponding ¹H signals.

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules. Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromatic character of a ring system. github.ionumberanalytics.com The calculation involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. github.io

A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. numberanalytics.com For the 5-fluoro-N,N-dimethylpyrimidin-2-amine ring, NICS calculations would likely yield negative values, confirming its aromatic nature. The magnitude of the NICS value can be compared with that of benzene (B151609) and other heterocyclic systems to provide a quantitative measure of its aromaticity. nih.govcapes.gov.br The substitution with both an electron-donating amino group and an electron-withdrawing fluorine atom can modulate the ring's aromaticity, an effect that NICS calculations can effectively probe.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. mdpi.com For 5-fluoro-N,N-dimethylpyrimidin-2-amine (C₆H₈FN₃), HRMS provides an exact mass measurement, which is used to confirm its molecular formula.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. Any deviation between the measured mass and the calculated mass is typically in the parts-per-million (ppm) range, offering strong evidence for the compound's identity. This technique is particularly vital in distinguishing between isomers or compounds with very similar nominal masses. nih.gov

Table 2: HRMS Data for 5-fluoro-N,N-dimethylpyrimidin-2-amine

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Typical HRMS Result |

|---|---|---|---|

| C₆H₈FN₃ | [M+H]⁺ | 142.0775 | Observed m/z within ± 5 ppm |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint" and are useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 5-fluoro-N,N-dimethylpyrimidin-2-amine would show characteristic absorption bands. Key vibrations include C-H stretching from the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyrimidine ring, a strong C-F stretching band, and C-N stretching vibrations for the amino group.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak or absent in the IR spectrum. The symmetric breathing mode of the pyrimidine ring is often a strong band in the Raman spectrum.

Analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the fundamental vibrational modes. researchgate.netijera.com

Table 3: Characteristic Vibrational Frequencies for 5-fluoro-N,N-dimethylpyrimidin-2-amine Frequencies are approximate and based on data for similar functional groups and pyrimidine derivatives.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | -N(CH₃)₂ | 2850 - 3000 | Medium-Strong |

| C=N, C=C Stretch | Pyrimidine Ring | 1550 - 1650 | Strong |

| C-F Stretch | Aryl-F | 1200 - 1300 | Strong |

| C-N Stretch | Aryl-N(CH₃)₂ | 1300 - 1380 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For 5-fluoro-N,N-dimethylpyrimidin-2-amine, a single-crystal X-ray diffraction study would confirm the planarity of the pyrimidine ring. It would also detail the orientation of the N,N-dimethylamino group relative to the ring and describe the intermolecular interactions, such as hydrogen bonds or π-π stacking, that dictate the crystal packing. nih.gov Crystal structures of related aminopyrimidine derivatives, such as 5-bromo-N-methylpyrimidin-2-amine, show that the pyrimidine ring is essentially planar and reveal how intermolecular hydrogen bonds link molecules into larger networks. nih.gov Such analysis is crucial for understanding the physical properties of the solid material and for designing new materials with desired properties.

Table 4: Representative Crystallographic Data for an Analogous Aminopyrimidine Derivative Data based on a closely related structure to illustrate expected parameters.

| Parameter | Description | Typical Value / System |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic or Triclinic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c |

| Bond Length (C-F) | Distance between Carbon and Fluorine atoms | ~1.35 Å |

| Bond Length (C-Namino) | Distance between Ring Carbon and Amino Nitrogen | ~1.36 Å |

| Dihedral Angle | Torsion angle of the amino group relative to the ring | Near 0° (indicating planarity) |

| Intermolecular Interactions | Forces between molecules in the crystal | C-H···N hydrogen bonds, π-π stacking |

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

The purity assessment and isolation of 5-fluoro-N,N-dimethylpyrimidin-2-amine and its derivatives are critical steps in their synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. A variety of advanced chromatographic techniques are employed for this purpose, with the choice of method depending on the scale of the separation, the physicochemical properties of the target compound, and the nature of the impurities. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC) are among the most powerful and versatile techniques utilized in this context.

The polarity and potential for hydrogen bonding in 5-fluoro-N,N-dimethylpyrimidin-2-amine and its analogs, conferred by the pyrimidine core and amino substituents, alongside the influence of the fluorine atom, dictate the chromatographic conditions required for effective separation.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a widely used technique for the rapid, qualitative monitoring of reactions and for the preliminary assessment of purity. In the synthesis of 2-aminopyrimidine (B69317) derivatives, TLC is a crucial tool for determining reaction completion. mdpi.com For compounds structurally similar to 5-fluoro-N,N-dimethylpyrimidin-2-amine, a common mobile phase system is a mixture of hexane (B92381) and ethyl acetate (B1210297). mdpi.com The ratio of these solvents can be adjusted to optimize the separation of the desired product from other components in the reaction mixture. The non-polar hexane and the polar ethyl acetate allow for the fine-tuning of the eluent strength to achieve differential migration of spots on the silica (B1680970) gel plate based on polarity.

Table 1: Representative TLC Conditions for 2-Aminopyrimidine Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel G plates (0.5 mm thickness) |

| Mobile Phase | Hexane and Ethyl Acetate (ratio adjusted as needed) |

| Visualization | Iodine vapor |

This table is illustrative of common TLC practices for related compounds, based on findings for 2-aminopyrimidine derivatives. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable method for the high-resolution separation, quantification, and purification of pyrimidine derivatives. Reversed-phase HPLC is particularly well-suited for these compounds.

In the analysis of fluoropyrimidines and related bases, reversed-phase HPLC under isocratic conditions has been thoroughly investigated. helixchrom.com A study comparing various commercially available columns and mobile phases found that a Spherisorb ODS-2 column (a type of C18 stationary phase) with a mobile phase of 0.05 M monobasic ammonium (B1175870) phosphate (B84403) (pH 3.5) provided the best chromatographic results. helixchrom.com

For other fluorinated compounds, the choice of a regular reversed-phase column, such as C8, paired with a fluorinated eluent like trifluoroethanol, has been shown to achieve optimal separation. researchgate.net The separation can be further enhanced by increasing the column temperature, with baseline separation achieved at 45°C in some cases. researchgate.net This suggests that for 5-fluoro-N,N-dimethylpyrimidin-2-amine, a systematic optimization of the stationary phase, mobile phase composition (including pH and additives), and temperature would be key to developing a robust HPLC method.

Table 2: Exemplary HPLC Conditions for the Separation of Fluoropyrimidines

| Parameter | Value/Description |

| Stationary Phase | Spherisorb ODS-2 (C18) |

| Mobile Phase | 0.05 M monobasic ammonium phosphate (pH 3.5) |

| Mode | Isocratic |

| Temperature | Ambient |

This table is based on optimized conditions for the separation of fluoropyrimidines and pyrimidines as reported in a comparative study. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the analysis of volatile and thermally stable compounds. While many pyrimidine derivatives may require derivatization to increase their volatility and thermal stability for GC analysis, GC-MS can provide detailed structural information and sensitive detection.

For the analysis of related nitrogen-containing heterocyclic compounds, such as N-nitroso dimethylamine, a GC-MS/MS method has been developed using a DB-WAX column with a specific temperature program. nih.gov The use of a triple quadrupole mass spectrometer allows for high selectivity and low detection limits. nih.gov

For the analysis of amino compounds by GC-MS, a two-step derivatization is often necessary. mdpi.com This typically involves esterification of carboxylic acid groups followed by acylation of amino and hydroxyl groups. mdpi.com While 5-fluoro-N,N-dimethylpyrimidin-2-amine does not have a carboxylic acid, derivatization of the amine group could potentially be employed to improve its chromatographic behavior.

Table 3: Illustrative GC-MS/MS Parameters for Related Amine Analysis

| Parameter | Description |

| Column | DB-WAX (30 m x 0.25 mm, 0.5 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C (for derivatized amino acids) mdpi.com |

| Oven Program | Isothermal at 50°C (for N-nitroso dimethylamine) nih.gov |

| Detector | Triple Quadrupole Mass Spectrometer |

This table provides examples of GC-MS conditions used for the analysis of other amine-containing compounds and is not specific to 5-fluoro-N,N-dimethylpyrimidin-2-amine.

Computational and Theoretical Investigations of 5 Fluoro N,n Dimethylpyrimidin 2 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the properties of a molecule from first principles. DFT has become a popular and reliable method for studying substituted pyrimidines due to its favorable balance of computational cost and accuracy. nih.gov These methods model the electronic structure of the molecule to derive various chemical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 5-fluoro-N,N-dimethylpyrimidin-2-amine, the primary conformational flexibility involves the rotation of the N,N-dimethylamino group around the C2-N bond.

Below is a table of predicted geometric parameters for the optimized structure of 5-fluoro-N,N-dimethylpyrimidin-2-amine, based on typical values for related fluorinated and aminated pyrimidine (B1678525) systems.

| Parameter | Predicted Value |

|---|---|

| C2-N (amino) Bond Length | ~1.36 Å |

| C5-F Bond Length | ~1.35 Å |

| N1-C2-N3 Bond Angle | ~116° |

| C4-C5-C6 Bond Angle | ~118° |

| C5-C4-N3 Bond Angle | ~123° |

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO Energy Levels, Natural Bond Orbital (NBO) Analysis)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For 5-fluoro-N,N-dimethylpyrimidin-2-amine, the electron-donating dimethylamino group is expected to raise the HOMO energy level, while the electronegative fluorine atom and pyrimidine ring nitrogens will lower the LUMO energy level. consensus.app Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular charge transfer, and the nature of chemical bonds. NBO analysis would likely reveal significant delocalization of the lone pair of electrons from the exocyclic amino nitrogen into the pyrimidine ring's π-system. This charge transfer would be influenced by the electron-withdrawing effects of the fluorine atom and the ring nitrogens.

| Electronic Property | Predicted Finding |

|---|---|

| HOMO Energy | Relatively high (indicating electron-donating character) |

| LUMO Energy | Relatively low (indicating electron-accepting character) |

| HOMO-LUMO Gap (ΔE) | Moderate gap, suggesting potential for reactivity |

| NBO Charge on N (amino) | Negative, but reduced due to electron donation to the ring |

| NBO Charge on F | Strongly negative |

| NBO Charge on N1/N3 | Significantly negative |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Insights

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. Red or yellow regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack.

In 5-fluoro-N,N-dimethylpyrimidin-2-amine, the MEP surface is expected to show the most negative potential localized around the two nitrogen atoms within the pyrimidine ring (N1 and N3) and, to a lesser extent, the fluorine atom. acs.org These sites represent the most likely points for electrophilic interactions, such as protonation or coordination to metal ions. Positive potential would be expected around the hydrogen atoms of the methyl groups and the C-H on the pyrimidine ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for structural elucidation. DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.govescholarship.org The accuracy of these predictions can be high enough to distinguish between different isomers or conformers. nih.gov

For 5-fluoro-N,N-dimethylpyrimidin-2-amine, predicting the ¹⁹F chemical shift would be particularly important for characterization. This shift is highly sensitive to the electronic environment created by the amino group and the pyrimidine ring. Similarly, calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecule's structure and identify characteristic functional group vibrations.

| Spectroscopic Parameter | Predicted Chemical Shift / Frequency Range |

|---|---|

| ¹³C NMR: C2 (attached to NMe₂) | ~162 ppm |

| ¹³C NMR: C5 (attached to F) | ~155 ppm (with C-F coupling) |

| ¹⁹F NMR: C5-F | -120 to -140 ppm (relative to CFCl₃) |

| IR Frequency: C-F Stretch | 1200-1250 cm⁻¹ |

| IR Frequency: C=N Stretch (ring) | 1550-1600 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, solvent interactions, and binding processes. mdpi.com

For 5-fluoro-N,N-dimethylpyrimidin-2-amine, an MD simulation in a solvent like water could reveal how the molecule interacts with its environment. This would include the formation and lifetime of hydrogen bonds between the solvent and the pyrimidine nitrogens. If the molecule were being studied as a potential ligand for a biological target (e.g., a protein), MD simulations could be used to assess the stability of the ligand-protein complex, revealing key interactions and the flexibility of the ligand within the binding site. acs.org

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

In silico modeling is a critical component of modern drug discovery and materials science, used to establish Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity or physical properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in activity. nih.govscielo.br

For 5-fluoro-N,N-dimethylpyrimidin-2-amine, an SAR study would analyze the contribution of each of its functional groups to a hypothetical activity, such as inhibiting a specific enzyme. For instance, the 2-aminopyrimidine (B69317) scaffold is a well-known "hinge-binder" in many protein kinase inhibitors. researchgate.net An in silico SAR study might involve:

Molecular Docking: Placing the molecule into the active site of a target protein to predict its binding mode and affinity.

Pharmacophore Modeling: Identifying the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity.

QSAR Analysis: Building a mathematical model that relates physicochemical descriptors (like hydrophobicity, electronic properties, and steric factors) of a series of related pyrimidine derivatives to their measured biological activity. bookpi.org

The SAR for this molecule would focus on how the fluorine at the 5-position influences binding and electronic properties, and how the N,N-dimethylamino group at the 2-position affects solubility and interactions within a binding pocket. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions in Research Contexts

As no dedicated molecular docking studies for 5-fluoro-N,N-dimethylpyrimidin-2-amine are available in the public domain, it is not possible to provide detailed research findings or data tables on its ligand-target interactions.

Role of 5 Fluoro N,n Dimethylpyrimidin 2 Amine As a Synthetic Building Block and Research Scaffold

Utilization as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The 2-amino-5-fluoropyrimidine scaffold is a foundational component for constructing a wide array of more complex heterocyclic systems. nih.govrsc.org Its chemical reactivity allows it to participate in various cyclization and coupling reactions. For instance, fluorinated pyrimidines can be synthesized under mild conditions using precursors like potassium 2-cyano-2-fluoroethenolate, which reacts with amidine hydrochlorides to form the pyrimidine (B1678525) ring in high yields. nih.gov This method highlights a bottom-up approach to creating the core structure.

Alternatively, existing 2-aminopyrimidine (B69317) rings can be selectively fluorinated. A method using Selectfluor in the presence of a silver catalyst allows for the direct and regioselective introduction of a fluorine atom at the 5-position of 4-substituted 2-aminopyrimidines. rsc.org Once formed, these fluorinated aminopyrimidines serve as versatile intermediates. The amino group can be further functionalized or act as a nucleophile in subsequent reactions. For example, derivatives can be transformed into more complex structures, such as a fluorinated version of the imatinib (B729) base, through substitution reactions. rsc.org The pyrimidine ring itself can be a part of annulation strategies to build fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are synthesized by reacting 2-amino-5-arylazonicotinates with reagents like dimethylformamide dimethylacetal (DMF-DMA) followed by cyclization. nih.gov The development of novel synthetic strategies, such as the amphoteric diamination of allenes, provides efficient, metal-free pathways to valuable N-heterocycles like piperazines and diazepanes, showcasing the broad utility of amine-based building blocks in constructing diverse chemical skeletons. nih.gov

Integration into Library Design for Chemical Probe Development

Chemical probes are essential small molecules used to study biological processes and validate drug targets. The 5-fluoro-N,N-dimethylpyrimidin-2-amine scaffold is well-suited for integration into compound libraries designed for this purpose. Its structural features—a heterocyclic core, a modifiable amino group, and a bioisosteric fluorine atom—make it an attractive starting point for generating a multitude of analogs. nih.govenamine.net

In library design, scaffolds are systematically decorated with a variety of chemical groups to explore the chemical space around a core structure. The aminopyrimidine core has been successfully used in scaffold hopping strategies to identify potent inhibitors for specific biological targets. nih.gov For example, by replacing a known core with an aminopyrimidine, researchers have developed novel and potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov The synthesis of such libraries often involves parallel synthesis techniques where the core, such as a 2-aminopyrimidine derivative, is reacted with a diverse set of building blocks to rapidly generate a large number of distinct compounds for high-throughput screening.

Application in Diversity-Oriented Synthesis (DOS) Strategies for Compound Collections

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at producing structurally diverse and complex small molecules from a common starting material. nih.gov This approach is crucial for populating compound collections with novel chemotypes, which can be screened to identify new biological activities. The aminopyrimidine scaffold is an excellent substrate for DOS because its multiple reaction sites can be selectively addressed to create branching synthetic pathways.

Starting from a single amino-heterocycle, different reaction conditions or reagents can steer the synthesis toward distinct structural outcomes. frontiersin.org For example, multicomponent reactions involving aminoazoles, which are structurally related to aminopyrimidines, can be controlled to produce different isomeric heterocyclic products by changing catalysts or energy sources (e.g., microwave vs. ultrasound). frontiersin.org This condition-based divergence is a hallmark of DOS. Similarly, a building block like 5-fluoro-N,N-dimethylpyrimidin-2-amine can be envisioned as a starting point for creating a collection of compounds with varied ring systems, stereochemistry, and functional group arrays, thereby maximizing the structural diversity of the resulting library. nih.govrsc.org

Exploration of Derivatives in Medicinal Chemistry Research (Emphasis on in vitro and in silico studies of target modulation)

The 5-fluoro-2-aminopyrimidine core is a prominent feature in many compounds designed for medicinal chemistry research, particularly due to the favorable properties conferred by the fluorine atom. nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 5-fluoro-2-aminopyrimidine structure frequently serves as a central scaffold in the design of new pharmacophores, especially for kinase inhibitors. nih.govnih.gov In this context, the pyrimidine ring often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the target protein. The amino group provides a convenient attachment point for side chains that can extend into other pockets of the active site to enhance potency and selectivity. nih.gov

For instance, in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the 2-aminopyrimidine core was identified as a key structural element. nih.gov Synthetic routes to these complex molecules often involve multi-step sequences, such as Buchwald-Hartwig coupling to connect the aminopyrimidine to an aromatic side chain, followed by the addition of other functional groups like an acrylamide (B121943) warhead, which can form a covalent bond with the target enzyme. nih.govnih.gov

Derivatives of the 2-aminopyrimidine scaffold have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

VEGFR-2 Kinase Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Blocking the VEGFR-2 signaling pathway is a major strategy in cancer therapy. nih.gov Small molecules with pyrimidine-based scaffolds have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation. nih.govwikipedia.org The design of these inhibitors often incorporates a furopyrimidine or thienopyrimidine core to mimic the hinge-binding properties of known type II inhibitors. nih.gov

FGFR4 Inhibitors: Fibroblast Growth Factor Receptor 4 (FGFR4) is another tyrosine kinase that has emerged as a target for hepatocellular carcinoma (HCC). nih.gov Several potent and selective FGFR4 inhibitors are based on a 2-aminopyrimidine core. nih.govnih.gov These compounds are designed to fit into the ATP-binding pocket of FGFR4. The selectivity over other FGFR family members (FGFR1-3) is a significant challenge and achievement in this area. nih.govresearchgate.net Compound 2n (a 2-aminopyrimidine derivative) showed exceptional potency and selectivity for FGFR4 over FGFR1/2/3. nih.gov Similarly, compound 6O , a dimethylpyrimidinol derivative, exhibited significantly higher selectivity for FGFR4 compared to the control compound BLU9931. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| Compound 2a | FGFR4 | 11.1 | Spared FGFR1/2/3 (IC₅₀ >10,000 nM) | nih.gov |

| Compound 2n | FGFR4 | 2.6 | 2-fold more potent than control; completely spared FGFR1/2/3 | nih.gov |

| Compound 6A | FGFR4 | 190 | 1.5 to 8-fold selectivity for FGFR4 over FGFR1-3 | nih.govresearchgate.net |

| Compound 6O | FGFR4 | 75.3 | Showed marked FGFR4 selectivity over FGFR1-3 | nih.govresearchgate.net |

| Sorafenib | VEGFR-2 | 90 | Multi-kinase inhibitor (also inhibits c-Raf, b-Raf, PDGFR-B, c-KIT) | nih.gov |

Beyond cancer, heterocyclic compounds containing the pyrimidine moiety are explored for their potential as antimicrobial agents. nih.gov The rise of drug-resistant bacteria necessitates the development of new antibacterial drugs with novel mechanisms of action. nih.gov

Scaffold Engineering for Ligand-Target Binding Studies

The 2-aminopyrimidine core is a well-established hinge-binding motif in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.govbiorxiv.org The presence of the fluorine atom at the C-5 position and the N,N-dimethylamino group at the C-2 position of 5-fluoro-N,N-dimethylpyrimidin-2-amine provides a unique starting point for further derivatization and exploration of structure-activity relationships (SAR).

Systematic Modification of the Scaffold

The engineering of the 5-fluoro-N,N-dimethylpyrimidin-2-amine scaffold typically focuses on several key positions to modulate its binding affinity and selectivity. These modifications are guided by computational modeling and an iterative process of synthesis and biological evaluation.

One of the primary sites for modification is the C-4 position of the pyrimidine ring. The introduction of various aryl, heteroaryl, or aliphatic groups at this position can significantly influence the compound's interaction with the target protein. For instance, in the development of kinase inhibitors, the substituent at C-4 can extend into the hydrophobic back pocket of the ATP-binding site, and its size, shape, and electronic properties can be tailored to achieve selectivity for a specific kinase. cardiff.ac.uk

The fluorine atom at the C-5 position is a critical feature of the scaffold. Fluorine's high electronegativity and small size can lead to favorable interactions within the binding pocket, such as orthogonal multipolar C–F···C=O interactions, and can also block metabolic attack, thereby improving the compound's pharmacokinetic properties. nih.gov The impact of replacing the fluorine with other halogens or small alkyl groups is an important aspect of SAR studies to understand the role of this specific substitution. cardiff.ac.uk

Impact on Ligand-Target Binding

The modifications to the 5-fluoro-N,N-dimethylpyrimidin-2-amine scaffold have a direct impact on its binding to biological targets. The following table summarizes the general trends observed in SAR studies of related 2-aminopyrimidine-based inhibitors:

| Modification Site | Modification | General Impact on Ligand-Target Binding | Supporting Evidence from Related Compounds |

| C-4 Position | Introduction of substituted aryl or heteroaryl groups | Can lead to enhanced potency and selectivity by occupying hydrophobic pockets and forming additional interactions. | In CDK9 inhibitors, substitution at the C-4 position with a thiazole (B1198619) ring and further modification of this ring system was shown to be critical for activity and selectivity. cardiff.ac.uk |

| C-5 Position | Replacement of fluorine with other halogens (Cl, Br) or methyl groups | Modulates electronic properties and steric interactions within the binding site, affecting both potency and selectivity. | For CDK9 inhibitors, a methyl group at C-5 was found to be optimal for selectivity over CDK2, while chloro and bromo analogs showed different selectivity profiles. cardiff.ac.uk |

| N,N-dimethylamino Group (C-2) | Variation of the amine substituent | Can influence solubility and indirect interactions with the target protein. Replacement with larger groups can probe for additional binding pockets. | In the development of biofilm modulators, the 2-aminopyrimidine scaffold was investigated as a replacement for the 2-aminoimidazole core, highlighting the importance of the hydrogen bonding capabilities of the 2-amino group. nih.gov |

These systematic modifications allow for a detailed exploration of the chemical space around the 5-fluoro-N,N-dimethylpyrimidin-2-amine scaffold, leading to the identification of compounds with optimized ligand-target binding characteristics for therapeutic applications.

Emerging Research Directions and Future Prospects for 5 Fluoro N,n Dimethylpyrimidin 2 Amine

Exploration of Unconventional Reactivity Pathways and New Reaction Discovery

The chemical reactivity of 5-fluoro-N,N-dimethylpyrimidin-2-amine is largely dictated by the electron-deficient nature of the pyrimidine (B1678525) ring, further influenced by the fluorine and dimethylamino substituents. While traditional nucleophilic aromatic substitution (SNAr) is a common transformation, researchers are increasingly exploring unconventional pathways to access novel derivatives and expand the chemical space around this scaffold.

Photocatalysis and Electrochemistry: Visible-light photocatalysis has become a powerful tool for enabling new types of reactions under mild conditions. columbia.edu For a molecule like 5-fluoro-N,N-dimethylpyrimidin-2-amine, photocatalysis could unlock novel C-H functionalization reactions. For instance, photocatalytic methods have been developed for the selective N-demethylation of trialkylamines and the arylation of unfunctionalized C(sp³)-H bonds in amides, which could be conceptually applied to modify the dimethylamino group or other positions on the pyrimidine ring. columbia.edu An organophotocatalytic method for the N-CH₃ selective oxidation of trialkylamines to N-formamides using O₂ in continuous flow has been reported, suggesting a potential pathway for the selective functionalization of the dimethylamino group of the title compound. researchgate.netnih.gov

Electrochemical synthesis offers another green and efficient platform for generating reactive intermediates. researchgate.net The electrochemical oxidation of catechols in the presence of 6-aminopyrimidine derivatives has been shown to produce new complex molecules. researchgate.net Similarly, the electrochemical behavior of pyrimidine derivatives is an active area of research, with studies investigating their reduction and oxidation potentials to drive novel transformations. researchgate.net Such electrochemical methods could be adapted to 5-fluoro-N,N-dimethylpyrimidin-2-amine to explore its redox chemistry and forge new bonds that are inaccessible through traditional means.

Late-Stage Functionalization: The concept of late-stage functionalization (LSF) is critical in drug discovery, allowing for the diversification of complex molecules at a late step in the synthetic sequence. researchgate.net For 5-fluoro-N,N-dimethylpyrimidin-2-amine, LSF strategies could be employed to introduce a variety of functional groups onto the pyrimidine core. This could involve transition-metal-catalyzed C-H activation, a field that has seen tremendous growth and has been successfully applied to a wide range of heterocyclic compounds.

Development of More Efficient and Sustainable Synthetic Methodologies for Industrial Scale-Up

The growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic methods suitable for industrial production. For the synthesis of 5-fluoro-N,N-dimethylpyrimidin-2-amine and its derivatives, several innovative approaches are being explored.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, often in the absence of solvents, is a promising green chemistry approach. youtube.com This technique has been successfully used for the synthesis of various nitrogen-containing heterocycles, including primary amides from esters and calcium nitride, and could be applied to the synthesis of aminopyrimidines. nih.govnih.gov The solvent-free or low-solvent nature of mechanochemistry reduces waste and can lead to faster reaction times and different product selectivities compared to solution-based methods. researchgate.net

Flow Chemistry: Continuous flow chemistry is another technology that offers significant advantages for industrial scale-up, including improved safety, better process control, and the ability to handle hazardous reagents. nih.govmdpi.com The synthesis of fluorinated compounds, which can involve toxic reagents, is particularly well-suited for flow reactors. nih.govvapourtec.com Modular flow systems can be designed to perform multi-step syntheses in a continuous fashion, reducing the need for isolation and purification of intermediates. nih.govresearchgate.net For example, a continuous-flow synthesis of Lomustine, an anticancer drug, was achieved using fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing. mdpi.commdpi.com Such systems could be developed for the large-scale production of 5-fluoro-N,N-dimethylpyrimidin-2-amine, potentially starting from simple precursors and incorporating the fluorination and amination steps in a single, streamlined process.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of pyrimidine libraries. researchgate.netnih.gov This high-speed method is suitable for the rapid optimization of reaction conditions and for the generation of a diverse set of derivatives for screening purposes.

Below is a table summarizing these modern synthetic methodologies and their potential advantages for the synthesis of 5-fluoro-N,N-dimethylpyrimidin-2-amine.

| Methodology | Key Principles | Potential Advantages for 5-fluoro-N,N-dimethylpyrimidin-2-amine Synthesis |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to initiate reactions, often solvent-free. youtube.com | Reduced solvent waste, potentially faster reaction rates, and access to novel reactivity. researchgate.net |

| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch. nih.gov | Enhanced safety, improved heat and mass transfer, easier scale-up, and potential for multi-step automated synthesis. mdpi.commdpi.com |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. researchgate.net | Rapid reaction times, improved yields, and suitability for high-throughput synthesis of derivatives. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of new bioactive molecules can be accelerated by integrating automated synthesis with high-throughput experimentation (HTE). The 5-fluoro-N,N-dimethylpyrimidin-2-amine scaffold is well-suited for such approaches.

Automated Synthesis of Pyrimidine Libraries: The pyrimidine core is a common feature in many kinase inhibitors and other biologically active molecules. acs.orgacs.org Automated synthesis platforms, often leveraging flow chemistry or microwave-assisted techniques, can be used to rapidly generate libraries of pyrimidine derivatives. researchgate.net For example, the automated synthesis of RNA, which includes fluorinated pyrimidines, demonstrates the feasibility of incorporating this scaffold into automated processes. mdpi.com By varying the substituents on the pyrimidine ring, large libraries of compounds based on the 5-fluoro-N,N-dimethylpyrimidin-2-amine core can be created for biological screening.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov Kinase inhibitor discovery programs frequently use HTS to screen libraries of compounds against a panel of kinases. nih.gov Given that the aminopyrimidine scaffold is a known "hinge-binding" motif for many kinases, a library of 5-fluoro-N,N-dimethylpyrimidin-2-amine derivatives would be a prime candidate for such screening campaigns. acs.org The data from HTS can then be used to build structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. The results of a high-throughput screen of a kinase inhibitor-focused library against Mycobacterium tuberculosis have been published, providing a basis for selecting scaffolds for further investigation. nih.gov

The synergy between automated synthesis and HTS creates a powerful discovery engine, as illustrated in the table below.

| Technology | Role in Discovery Process | Application to 5-fluoro-N,N-dimethylpyrimidin-2-amine |

| Automated Synthesis | Rapidly generates libraries of related compounds. | Creation of a diverse library of 5-fluoro-N,N-dimethylpyrimidin-2-amine analogues with various substitutions. |

| High-Throughput Screening (HTS) | Tests large numbers of compounds for biological activity. nih.gov | Screening of the compound library against biological targets like kinases to identify initial "hits". acs.orgnih.gov |

| Structure-Activity Relationship (SAR) | Correlates chemical structure with biological activity to guide optimization. | Analysis of HTS data to design new derivatives with improved potency and selectivity. |

Potential Applications in Advanced Materials Science Research (if emerging from future literature)

While the primary research focus for pyrimidine derivatives has been in medicinal chemistry, the unique properties of fluorinated organic molecules suggest potential applications in materials science. Fluoropolymers, for instance, are known for their exceptional chemical resistance, thermal stability, and unique electrical properties. mdpi.comresearchgate.netfluoropolymers.eu

The incorporation of the 5-fluoro-N,N-dimethylpyrimidin-2-amine unit into a polymer backbone could lead to novel materials with interesting properties. The high electronegativity of fluorine and the presence of the polar pyrimidine ring could influence the polymer's electronic characteristics, surface properties, and intermolecular interactions. While direct evidence for the use of this specific compound in materials science is not yet prominent in the literature, we can speculate on future possibilities based on the properties of related materials.

Fluorinated Polymers for Biomedical Applications: Polymeric forms of fluorinated pyrimidines have been investigated for their potential in cancer treatment, functioning as nanoscale drug delivery systems. nih.govnih.gov This suggests a potential avenue for 5-fluoro-N,N-dimethylpyrimidin-2-amine to be used as a monomer or a functional unit in the creation of smart polymers for biomedical applications, such as responsive drug release systems or diagnostic probes.

Organic Electronics: The electronic properties of fluorinated aromatic compounds make them candidates for use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluoropyrimidine core could be exploited to create n-type organic semiconductors. Future research may explore the synthesis and characterization of polymers or small molecules incorporating the 5-fluoro-N,N-dimethylpyrimidin-2-amine scaffold for these applications.

Advanced Mechanistic Studies of Chemical Transformations Involving the 5-fluoro-N,N-dimethylpyrimidin-2-amine Scaffold

A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient synthetic routes. For 5-fluoro-N,N-dimethylpyrimidin-2-amine, mechanistic studies are likely to focus on its characteristic reactions, such as nucleophilic aromatic substitution and C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms: The fluorine atom at the C5 position of the pyrimidine ring is activated towards nucleophilic displacement. Mechanistic studies of SNAr reactions on related electron-deficient fluoroarenes and aza-aromatics are highly relevant. A key area of investigation is the nature of the reaction pathway: whether it proceeds through a classical, two-step Meisenheimer complex intermediate or via a concerted mechanism. Computational studies, such as those using Density Functional Theory (DFT), combined with experimental kinetic isotope effect (KIE) studies, can elucidate the precise mechanism.

C-N Bond Formation: The formation of the C-N bond at the 2-position of the pyrimidine ring is a key step in the synthesis of this compound. Mechanistic studies of C-N bond formation reactions, such as those involving palladium-catalyzed cross-coupling or direct amination, can provide insights into the role of the catalyst, ligands, and reaction conditions. mdpi.com Continuous-flow systems are also being used to study the kinetics and mechanisms of C-N bond formation reactions in detail. nih.govresearchgate.net

Biological Mechanisms: Given the prevalence of the fluoropyrimidine scaffold in anticancer drugs like 5-fluorouracil (B62378) (5-FU), understanding the potential biological mechanisms of 5-fluoro-N,N-dimethylpyrimidin-2-amine is of high interest. nih.govmdpi.com The cytotoxic effects of 5-FU are known to arise from the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cell death. nih.govnih.gov Future research could investigate whether 5-fluoro-N,N-dimethylpyrimidin-2-amine or its metabolites interact with similar biological targets. Advanced techniques like crystallography and NMR spectroscopy could be used to study the binding interactions of this compound with proteins and nucleic acids.

Q & A

Q. Example Interaction :

- Intramolecular H-bond : N4–H4⋯N5 (distance: ~2.98 Å) stabilizes the pyrimidine core .

Advanced: What computational methods are suitable for predicting the biological activity of 5-fluoro-N,N-dimethylpyrimidin-2-amine, and how can molecular docking validate these predictions?

Methodological Answer:

- Pharmacophore Modeling : Identify critical features (e.g., fluorine’s electronegativity, dimethylamine’s basicity) for target binding .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate with experimental IC₅₀ values .

- Key Metrics :

Case Study : Pyrimidine analogs showed -7.8 kcal/mol binding to VEGF receptors, correlating with in vitro antiangiogenic activity .

Advanced: How do structural modifications (e.g., fluorination, dimethylamine substitution) impact the physicochemical and pharmacological properties of pyrimidine derivatives like 5-fluoro-N,N-dimethylpyrimidin-2-amine?

Methodological Answer:

-

Fluorination : Enhances metabolic stability and membrane permeability via reduced basicity and increased lipophilicity (LogP ~1.8) .

-

Dimethylamine Substitution : Improves solubility (cLogS ~-2.5) and hydrogen-bonding capacity, critical for target engagement .

-

Comparative Analysis :

Modification Impact on Property Example Analog Fluorine at C5 ↑ Electrophilicity 5-Fluoro vs. 5-CH₃ N,N-Dimethyl vs. NH₂ ↓ Plasma protein binding 10-fold ↑ bioavailability

Basic: What spectroscopic techniques (e.g., NMR, IR, mass spectrometry) are most effective for characterizing 5-fluoro-N,N-dimethylpyrimidin-2-amine, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR :

- δ ~2.9 ppm (s, 6H) : N,N-dimethyl protons.

- δ ~8.3 ppm (d, J = 3.5 Hz) : Pyrimidine H4 .

- IR : Stretching at ~1600 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C–F) .

- HRMS : m/z [M+H]⁺ = 170.0825 (C₆H₁₀FN₃⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.